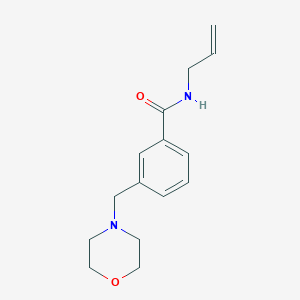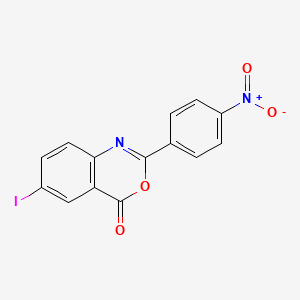
N,N'-bis(3-chlorophenyl)-2-methyl-1,4-piperazinedicarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(3-chlorophenyl)-2-methyl-1,4-piperazinedicarbothioamide, commonly referred to as BCP, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. BCP belongs to the class of piperazine derivatives and is a potent inhibitor of human immunodeficiency virus (HIV) replication.
Mécanisme D'action
The mechanism of action of BCP involves the inhibition of the viral protease enzyme. The protease enzyme is essential for the maturation of the virus, and BCP binds to the active site of the enzyme, preventing it from functioning properly. This leads to the production of immature, non-infectious viral particles.
Biochemical and Physiological Effects:
BCP has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antiviral agent. It has been shown to have minimal effects on cell viability and proliferation, and does not induce apoptosis or necrosis in cells. BCP has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of N,N'-bis(3-chlorophenyl)-2-methyl-1,4-piperazinedicarbothioamide-associated neurocognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BCP in lab experiments is its potency against N,N'-bis(3-chlorophenyl)-2-methyl-1,4-piperazinedicarbothioamide, particularly drug-resistant strains. This makes it a valuable tool for studying the mechanisms of this compound replication and the development of new antiviral drugs. However, one limitation of using BCP is its low solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for research on BCP. One area of interest is the development of new analogs with improved antiviral activity and solubility. Another area of research is the investigation of the mechanisms by which BCP inhibits N,N'-bis(3-chlorophenyl)-2-methyl-1,4-piperazinedicarbothioamide replication, which could lead to the development of new therapeutic targets. Finally, BCP may have potential applications in the treatment of other viral infections and inflammatory disorders, which could be explored in future studies.
Méthodes De Synthèse
The synthesis of BCP involves the reaction of 3-chloroaniline with carbon disulfide in the presence of sodium hydroxide to form 3-chloro-N-phenylthiourea. This intermediate is then reacted with 1,2-dichloroethane and piperazine to form BCP. The yield of BCP can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
BCP has been extensively studied for its potential applications in the field of N,N'-bis(3-chlorophenyl)-2-methyl-1,4-piperazinedicarbothioamide research. It has been shown to inhibit the replication of this compound-1 and this compound-2 in vitro, and also has activity against drug-resistant strains of this compound. BCP works by inhibiting the activity of the viral protease enzyme, which is essential for the maturation of the virus. In addition to its antiviral activity, BCP has also been shown to have anticancer and antifungal properties.
Propriétés
IUPAC Name |
1-N,4-N-bis(3-chlorophenyl)-2-methylpiperazine-1,4-dicarbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4S2/c1-13-12-24(18(26)22-16-6-2-4-14(20)10-16)8-9-25(13)19(27)23-17-7-3-5-15(21)11-17/h2-7,10-11,13H,8-9,12H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHOPPQLVVUPIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=S)NC2=CC(=CC=C2)Cl)C(=S)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-propanamine](/img/structure/B6097176.png)

![1-cyclopentyl-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6097190.png)
![5-[(benzylthio)methyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6097195.png)
![[1-{[4-(methylthio)phenyl]acetyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6097197.png)
![5-bromo-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B6097205.png)

![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)methanamine](/img/structure/B6097213.png)
![5-(4-chlorophenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B6097225.png)
![3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6097226.png)
![2-{[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B6097228.png)

![N-[2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-4-chlorobenzamide](/img/structure/B6097242.png)
![7-[2-(1-cyclohexen-1-yl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6097267.png)